molecular formula C17H16ClN3O2S2 B2825743 (5-Chlorothiophen-2-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897468-93-8

(5-Chlorothiophen-2-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2825743
CAS No.: 897468-93-8
M. Wt: 393.9
InChI Key: LIMBFBHJVFHIJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Chlorothiophen-2-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a sophisticated synthetic compound designed for advanced medicinal chemistry and antimicrobial research. This molecule integrates three pharmaceutically relevant moieties: a 5-chlorothiophene carbonyl group, a piperazine linker, and a 6-methoxybenzothiazole unit. The piperazine ring is a common feature in many FDA-approved drugs, often used to optimize pharmacokinetic properties and facilitate target interaction . The chlorothiophene moiety is a known bioactive scaffold, with derivatives demonstrating potent antibacterial and antifungal activities . The benzothiazole core structure is of significant interest in drug discovery, as various benzothiazole derivatives have been documented to exhibit a broad spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects . This combination of features makes this compound a particularly valuable chemical tool for researchers investigating new therapeutic agents, especially in the fight against antimicrobial resistance (AMR). It serves as a key intermediate or building block for the synthesis of more complex molecules and as a candidate for biological screening against a range of bacterial and fungal targets. The presence of the methanone linker allows for strategic molecular diversification. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2S2/c1-23-11-2-3-12-14(10-11)25-17(19-12)21-8-6-20(7-9-21)16(22)13-4-5-15(18)24-13/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMBFBHJVFHIJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chlorothiophen-2-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the core thiophene and benzo[d]thiazole derivatives. These intermediates are then coupled using appropriate reagents under controlled conditions to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the thiophene ring to its corresponding sulfoxide or sulfone.

  • Reduction: : Reducing the methoxy group to a hydroxyl group.

  • Substitution: : Replacing the chlorine atom on the thiophene ring with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Utilizing nucleophilic substitution reactions with various nucleophiles under appropriate conditions.

Major Products Formed

  • Oxidation: : Formation of 5-chlorothiophene-2-sulfoxide or 5-chlorothiophene-2-sulfone.

  • Reduction: : Production of 5-chlorothiophene-2-ol.

  • Substitution: : Generation of various substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

The structural features of (5-Chlorothiophen-2-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone suggest significant potential in drug development. The compound integrates thiophene and benzothiazole moieties, which are known for their pharmacological properties.

Key Properties:

  • Molecular Formula : C20H16ClN3O2S2
  • Molecular Weight : 429.94 g/mol

Anticancer Activity

Numerous studies have indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives of benzothiazole and thiophene have shown potent cytotoxicity against various cancer cell lines.

Case Study:

A derivative with a similar structure demonstrated an IC50 value of as low as 0.004 μM against T-cell proliferation, indicating strong potential for anticancer applications.

Antimicrobial Properties

Research has highlighted the antimicrobial activity of compounds containing thiazole and thiophene groups. These compounds have been tested against a variety of pathogens, showing promising results.

  • Antibacterial : Effective against Gram-positive and Gram-negative bacteria.
  • Antifungal : Demonstrated efficacy in inhibiting fungal growth.

Anti-inflammatory Effects

The incorporation of specific structural elements in this compound has been linked to anti-inflammatory activity. Compounds with similar characteristics have been shown to modulate inflammatory pathways effectively.

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological ActivityIC50
FrentizoleUBT derivativeAntirheumatic0.004 μM
Similar Compound ABenzothiazole + ThiopheneAnticancer0.004 μM
Other DerivativeThiophene + BenzothiazoleAntimicrobialVaries

Neuroprotective Effects

Some derivatives have been evaluated for their neuroprotective properties in models of ischemia/reperfusion injury, showing significant attenuation of neuronal damage, suggesting potential applications in treating neurodegenerative diseases .

Antioxidant Activity

Selected compounds from this class have also been investigated for their ability to scavenge reactive oxygen species (ROS), demonstrating promising antioxidant properties that could be beneficial in various therapeutic contexts.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to a cascade of biological responses. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its combination of thiophene, benzothiazole, and piperazine. Below is a detailed comparison with structurally or functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Differences Pharmacological Implications Synthesis Insights
Target Compound 5-Chlorothiophene + 6-methoxybenzo[d]thiazole + piperazine Potential dual modulation of 5-HT and dopamine receptors; enhanced CNS penetration . Likely involves coupling of thiophene-carboxylic acid with piperazine intermediates (cf. ).
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21, ) Replaces benzothiazole with trifluoromethylphenyl Higher metabolic stability due to CF3 group; may target sigma receptors . Uses Ullmann coupling for aryl-piperazine linkage .
(5-Chlorobenzo[d]thiazol-2-yl)(2-methoxyphenyl)methanone (CAS 1394973-49-9, ) Lacks piperazine; methoxyphenyl instead of thiophene Reduced solubility; benzothiazole may confer antitumor activity . Synthesized via Friedel-Crafts acylation .
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole Pyrazoline replaces piperazine; methylbenzothiazole Antidepressant activity via MAO inhibition; rigid structure limits target flexibility . Condensation of hydrazine with chalcone derivatives .

Key Findings

Role of Piperazine :

  • The piperazine ring in the target compound distinguishes it from simpler benzothiazole derivatives (e.g., ). Piperazine enhances solubility and enables interactions with G-protein-coupled receptors (GPCRs), as seen in analogs like compound 21 .
  • Contrastingly, pyrazoline-containing analogs (e.g., ) exhibit rigidity, favoring enzyme inhibition over receptor modulation.

6-Methoxybenzo[d]thiazole may synergize with piperazine for multitarget activity, whereas standalone benzothiazoles (e.g., ) prioritize cytotoxic effects .

Synthetic Challenges :

  • Coupling thiophene or benzothiazole carboxylic acids with piperazine requires precise conditions (e.g., triethylamine in 1,4-dioxane ).
  • Trifluoromethylphenyl analogs () demand specialized reagents (e.g., elemental sulfur for thiophene synthesis), unlike the target compound’s methoxybenzothiazole, which simplifies purification .

Biological Activity

Introduction

The compound (5-Chlorothiophen-2-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiophene ring, a piperazine moiety, and a methanone functional group, which suggest possible interactions with various biological targets. This article reviews the biological activity of this compound, synthesizing findings from diverse studies and providing insights into its pharmacological potential.

Chemical Structure and Properties

The molecular formula for this compound is C17H18ClN3O2SC_{17}H_{18}ClN_3O_2S, with a molecular weight of approximately 393.9 g/mol. Its structure includes:

  • Thiophene ring : A five-membered aromatic ring containing sulfur.
  • Piperazine moiety : A six-membered ring containing two nitrogen atoms.
  • Methanone functional group : Contributing to its reactivity and interaction with biological targets.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC17H18ClN3O2SC_{17}H_{18}ClN_3O_2S
Molecular Weight393.9 g/mol
Key Functional GroupsThiophene, Piperazine, Methanone
HeteroatomsCl (Chlorine), S (Sulfur), N (Nitrogen), O (Oxygen)

Biological Activity

Antimicrobial Activity

Research indicates that compounds structurally similar to This compound exhibit varying degrees of antimicrobial activity. For instance, derivatives of thiazole and piperazine have shown moderate to good antimicrobial effects against Gram-positive and Gram-negative bacteria .

In a study analyzing similar compounds, it was found that:

  • Most derivatives exhibited moderate to excellent antimicrobial activities.
  • The presence of specific substituents significantly influenced the antibacterial efficacy.

Antipsychotic Activity

This compound has also demonstrated significant atypical antipsychotic activity in behavioral models. In particular, it has been shown to affect dopaminergic pathways, which are crucial in the treatment of psychotic disorders. The mechanism likely involves the inhibition of dopamine receptors, leading to reduced symptoms associated with schizophrenia and other related disorders.

The mechanism of action for This compound primarily involves its interaction with specific biological targets such as enzymes or receptors. For example:

  • Enzyme Inhibition : The compound may act as an inhibitor by binding to an enzyme's active site, blocking its catalytic activity.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways involved in various physiological processes.

Table 2: Summary of Biological Activities

Activity TypeObservations
AntimicrobialModerate to good activity against various strains
AntipsychoticSignificant activity in behavioral models
MechanismEnzyme inhibition and receptor modulation

Case Studies and Research Findings

Several studies have explored the biological activities associated with compounds similar to This compound :

  • Antimicrobial Screening : A study screened various derivatives for antimicrobial properties using Bacillus subtilis and Escherichia coli as model organisms. Results indicated that certain modifications led to enhanced activity against these pathogens .
  • Behavioral Models for Antipsychotic Effects : In behavioral assays involving apomorphine-induced hyperactivity in rodents, the compound exhibited dose-dependent reductions in locomotion, indicating potential antipsychotic effects.
  • QSAR Studies : Quantitative structure–activity relationship (QSAR) models have been employed to predict the efficacy of structural modifications on biological activity, guiding future synthesis efforts aimed at optimizing therapeutic effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.